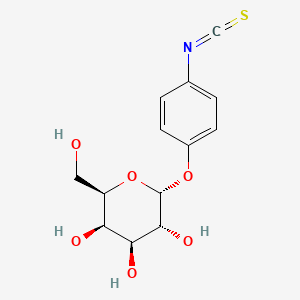

alpha-D-Galactopyranosylphenyl isothiocyanate

Description

Alpha-D-Galactopyranosylphenyl isothiocyanate (CAS: 120967-92-2) is a specialized glycosyl derivative featuring a phenyl group linked to the anomeric carbon of galactopyranose via an isothiocyanate (-N=C=S) functional group. Its molecular formula is C₁₃H₁₅NO₅S, and it is commercially available at 95% purity for research applications, such as protein labeling and bioconjugation, owing to the reactivity of the isothiocyanate group with primary amines . The compound’s structure combines the hydrophilic galactose moiety with the hydrophobic aromatic phenyl group, enabling its use in targeted biochemical studies.

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2/t9-,10+,11+,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWANFUZQWINQBY-SJHCENCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N=C=S)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60720318 | |

| Record name | 4-Isothiocyanatophenyl alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120967-92-2 | |

| Record name | 4-Isothiocyanatophenyl alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Donor Activation and Stereochemical Control

The α-galactosidic linkage is synthesized using galactose donors equipped with participating protecting groups at C2 (e.g., acetyl or benzoyl) to enforce β-directing stereochemistry via neighboring group participation. However, this approach inherently produces β-anomers, necessitating alternative strategies for α-selectivity:

-

Non-participating groups at C2 : Protecting C2 hydroxyl with ethers (e.g., benzyl) enables SN2-type glycosylation, favoring α-configuration. For example, perbenzylated galactosyl trichloroacetimidate donors react with phenol derivatives under Lewis acid catalysis (e.g., trimethylsilyl triflate) to yield α-linked products.

-

Inverse procedures : Employing "armed-disarmed" strategies, where a disarmed donor (e.g., peracetylated) reacts selectively with an acceptor, though this requires precise tuning of reactivity.

Glycosylation of p-Aminophenol

A common intermediate is p-aminophenyl α-D-galactopyranoside , synthesized via the following steps:

-

Galactose donor preparation :

-

Protect galactose hydroxyls as acetyl esters.

-

Activate the anomeric position as a trichloroacetimidate or bromide.

-

-

Coupling with p-aminophenol :

-

Deprotection :

-

Remove acetyl groups via Zemplén deacetylation (NaOMe/MeOH).

-

Introduction of the Isothiocyanate Group

One-Pot Synthesis from Primary Amines

The amine group in p-aminophenyl α-D-galactopyranoside is converted to isothiocyanate using a modified protocol from Beilstein Journal of Organic Chemistry:

-

Reaction conditions :

-

Dissolve p-aminophenyl α-D-galactopyranoside (20 mmol) in 20 mL H2O.

-

Add K2CO3 (40 mmol) and CS2 (40 mmol).

-

Stir at 25°C for 2 hours to form the dithiocarbamate intermediate.

-

-

Desulfurization :

-

Introduce cyanuric acid (30 mmol) and heat to 60°C for 1 hour.

-

Extract the product with ethyl acetate, dry over Na2SO4, and concentrate.

-

Solvent Optimization

For electron-deficient aryl amines, aqueous conditions may lead to low yields. Polar aprotic solvents like DMF enhance solubility and reaction efficiency:

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| H2O | 2 | 78 |

| DMF | 1.5 | 85 |

| THF | 3 | 65 |

Alternative Routes and Recent Advances

Thiophosgene-Free Methods

Traditional isothiocyanate synthesis relies on thiophosgene, but safety concerns have spurred alternatives:

Chemoenzymatic Approaches

Recent studies explore enzymatic glycosylation using galactosyltransferases to achieve α-specificity without extensive protecting groups. For example, β-1,4-galactosyltransferase mutants engineered for α-activity have shown promise in synthesizing α-galactosides.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Galactopyranosylphenyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can react with nucleophiles, leading to the formation of thiourea derivatives.

Addition Reactions: The compound can participate in addition reactions with amines and alcohols, forming corresponding adducts.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common reagents used in reactions with this compound.

Major Products Formed:

Thiourea Derivatives: Formed through substitution reactions with amines.

Adducts: Formed through addition reactions with alcohols and thiols.

Scientific Research Applications

Gene Delivery Systems

One of the most promising applications of alpha-D-galactopyranosylphenyl isothiocyanate is in the development of gene delivery systems. Research has shown that when conjugated with dendritic polymers, this compound can significantly enhance the efficiency of gene transfer.

- Dendritic Cell Targeting : Studies have demonstrated that conjugates of this compound with dendritic cells can improve the uptake of plasmid DNA (pDNA) in various cell types, including NIH3T3 and RAW264.7 cells. The resulting complexes show higher gene expression levels compared to traditional carriers like PAMAM dendrimers alone .

- Mechanism of Action : The enhanced gene transfer activity is attributed to improved cellular association and altered intracellular trafficking of pDNA. Notably, the conjugates exhibit minimal cytotoxicity, making them suitable candidates for non-viral gene delivery vectors .

Cancer Therapeutics

This compound has also been investigated for its potential in cancer treatment:

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in research settings:

Mechanism of Action

The mechanism of action of alpha-D-Galactopyranosylphenyl isothiocyanate involves its interaction with specific molecular targets, such as lectins on the cell surface. The isothiocyanate group can form covalent bonds with nucleophilic residues on proteins, leading to the modification of protein function and signaling pathways. This interaction can influence various cellular processes, including endocytosis and cell adhesion .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Functional Group and Reactivity Comparison

The isothiocyanate group in alpha-D-galactopyranosylphenyl isothiocyanate distinguishes it from structurally analogous compounds. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Key Observations:

This compound vs. Phenyl Alpha-D-Galactopyranoside The former’s isothiocyanate group enables covalent bonding with amines (e.g., lysine residues in proteins), making it valuable for creating stable conjugates . The latter’s glycosidic bond renders it inert under physiological conditions, ideal for studying galactosidase activity or as a non-reactive substrate .

Comparison with Hexamethylene Diisocyanate

Stability and Handling Considerations

- The isothiocyanate group in this compound is moisture-sensitive, requiring anhydrous storage conditions. In contrast, phenyl galactoside is stable in aqueous buffers, and HDI demands stringent handling due to its high reactivity and toxicity .

Biological Activity

Alpha-D-Galactopyranosylphenyl isothiocyanate (α-D-Gal-ITC) is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and drug delivery systems. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₁₃H₁₅NO₆S

- Molecular Weight : 313.326 g/mol

- CAS Number : 96345-79-8

- Melting Point : 180-181°C

α-D-Gal-ITC exhibits its biological activity primarily through the following mechanisms:

-

Anticancer Properties :

- Isothiocyanates (ITCs), including α-D-Gal-ITC, have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. They work by modulating multiple signaling pathways involved in cell growth and survival.

- Studies indicate that α-D-Gal-ITC may enhance the efficacy of conventional chemotherapy agents by improving drug delivery to cancer cells through targeted mechanisms.

- Drug Delivery Systems :

- Immunomodulatory Effects :

Table 1: Summary of Key Studies on α-D-Galactopyranosylphenyl Isothiocyanate

Pharmacokinetics and Bioavailability

Research indicates that α-D-Gal-ITC has favorable pharmacokinetic properties, including high bioavailability when administered orally. For instance, studies show that isothiocyanates can achieve peak plasma concentrations rapidly, enhancing their therapeutic potential .

Q & A

Q. What are the established synthetic routes for alpha-D-galactopyranosylphenyl isothiocyanate, and how do reaction conditions influence yield?

this compound is typically synthesized via glycosylation of phenyl isothiocyanate with a galactopyranosyl donor. Key steps include activation of the glycosyl donor (e.g., using thiophosgene for isothiocyanate formation) and regioselective coupling under anhydrous conditions . Yield optimization requires precise control of temperature (0–4°C for thiophosgene reactions), solvent polarity (e.g., dichloromethane or acetonitrile), and catalytic agents (e.g., Lewis acids for glycosidic bond formation). Post-synthesis purification via silica gel chromatography is critical to isolate the product from thiourea byproducts .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and HSQC) is essential for confirming the anomeric configuration (α/β) and glycosidic linkage. For example, the α-D configuration shows characteristic anomeric proton signals at δ 5.2–5.5 ppm with coupling constants (J₁,₂) of ~3–4 Hz . Mass spectrometry (ESI-TOF or MALDI-TOF) validates molecular weight (C₁₃H₁₅NO₅S, MW 297.32 g/mol), while HPLC with UV detection (λ = 254 nm) monitors purity (>95% as per commercial standards) .

Q. What safety protocols are recommended for handling isothiocyanate derivatives in laboratory settings?

Isothiocyanates are irritants and require handling in fume hoods with nitrile gloves and lab coats. Storage at –20°C under inert gas (argon) prevents degradation. Spills should be neutralized with 10% sodium bicarbonate solution. While specific toxicity data for this compound is limited, structural analogs like allyl isothiocyanate have documented respiratory hazards, warranting strict exposure controls .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of this compound in glycoconjugate synthesis?

To probe reactivity, use model nucleophiles (e.g., amines or thiols) under varied pH (7–9) and solvent systems (aqueous/organic biphasic). Kinetic studies via stopped-flow spectroscopy can quantify reaction rates. For regioselectivity, employ competitive assays with structurally distinct acceptors (e.g., comparing primary vs. secondary amines) . Computational modeling (Merck force field or Born solvation models) predicts steric and electronic effects on reaction pathways .

Q. What strategies resolve contradictions in NMR data when characterizing glycosylation products derived from this compound?

Discrepancies in NOE correlations or coupling constants may arise from conformational flexibility or impurities. Use heteronuclear experiments (HSQC, HMBC) to confirm connectivity. For ambiguous anomeric signals, compare synthetic intermediates with known standards (e.g., phenyl β-D-galactopyranoside). If impurities persist, optimize chromatographic conditions (e.g., gradient elution with acetonitrile/water) .

Q. How does the carbohydrate structure of this compound influence its applications in lectin-binding assays?

The α-D-galactose moiety selectively binds lectins like galectin-3. Competitive binding assays using fluorescence polarization or surface plasmon resonance (SPR) quantify affinity (Kd). For cellular studies, conjugate the isothiocyanate group to fluorescein derivatives (e.g., FITC) and use flow cytometry to monitor lectin-mediated uptake in galectin-expressing cell lines .

Q. What are the limitations of using this compound in glycosidase inhibition studies, and how can experimental design mitigate them?

Limitations include hydrolytic instability in aqueous buffers and non-specific protein binding. Pre-incubate the compound with glycosidases under kinetic conditions (short timeframes, low pH) to minimize degradation. Include controls with inert isothiocyanate analogs (e.g., phenyl isothiocyanate) to distinguish target-specific inhibition .

Methodological Notes

- Data Reproducibility : Batch-to-batch variability in synthetic products necessitates rigorous QC via HPLC and NMR. Commercial batches (e.g., BLD Pharm Ltd.) should be cross-validated with in-house syntheses .

- Contradiction Analysis : Discrepancies between computational predictions and experimental results (e.g., binding affinities) may stem from solvation effects. Use explicit solvent models in simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.